N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-3-amine
Description
Molecular Structure Analysis and Stereochemical Considerations
The molecular formula of N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-3-amine is C₁₆H₂₀N₂O₃ , with a molecular weight of 288.34 g/mol . Its structure comprises two aromatic moieties: a pyridine ring substituted at the 3-position and a 3,4,5-trimethoxybenzyl group connected through a tertiary amine (Figure 1). The amine nitrogen is bonded to both a methyl group and the benzyl substituent, creating a chiral center. However, the compound is typically synthesized as a racemic mixture due to the absence of stereoselective conditions during preparation.
Table 1: Key molecular descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₂O₃ |
| Molecular Weight | 288.34 g/mol |
| SMILES | COC1=C(OC)C(OC)=CC(CN(C2=CC=CN=C2)C)=C1 |
| InChIKey | AOCKFCDQMSWYIF-UHFFFAOYSA-N |
The 3,4,5-trimethoxybenzyl group introduces three methoxy (-OCH₃) substituents on the benzene ring, which adopt a planar conformation due to resonance stabilization. The pyridine ring’s nitrogen atom at the 3-position contributes to the molecule’s basicity, with a predicted pKa of ~5.2 for the conjugated acid.
Properties
Molecular Formula |
C16H20N2O3 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C16H20N2O3/c1-18(13-6-5-7-17-10-13)11-12-8-14(19-2)16(21-4)15(9-12)20-3/h5-10H,11H2,1-4H3 |
InChI Key |
ZCCCAIYBSPUIAH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=C(C(=C1)OC)OC)OC)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-3-amine typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with N-methylpyridin-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficient production. Purification is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Alkylation Reactions
The tertiary amine group undergoes quaternization with alkyl halides, forming stable quaternary ammonium salts. This reaction is pivotal for modifying solubility and biological activity.
Table 1: Alkylation Reactions with Alkyl Halides
-
Mechanism : Nucleophilic substitution (S<sub>N</sub>2) at the tertiary amine, followed by salt formation.
-
Applications : Enhances water solubility for pharmacological studies.
Oxidation Reactions
The tertiary amine can be oxidized to form N-oxides, altering electronic properties and bioavailability.
Table 2: Oxidation to N-Oxide Derivatives
| Reagent | Conditions | Product | Key Observations | Reference |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | Ethanol, RT, 24h | Pyridinium N-oxide | Improved polarity; moderate stability |
-
Implications : N-Oxides are intermediates in drug metabolism and ligand design.
Demethylation of Methoxy Groups
The 3,4,5-trimethoxybenzyl group undergoes selective demethylation under strong acidic or Lewis acid conditions.
Table 3: Demethylation Reactions
| Reagent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| BBr<sub>3</sub> | Dichloromethane, 0°C, 4h | Partially demethylated phenol | Preferential cleavage at para-methoxy group |
-
Utility : Generates phenolic derivatives for probing structure-activity relationships.
Acid-Base Reactions and Salt Formation
The pyridine nitrogen and tertiary amine participate in protonation, forming salts with improved stability.
Table 4: Salt Formation
| Acid | Conditions | Product | Solubility Profile | Reference |
|---|---|---|---|---|
| HCl (gas) | Ethanol, 0°C, 1h | Hydrochloride salt | High aqueous solubility |
-
Applications : Facilitates crystallization and pharmacokinetic studies.
Condensation with Carbonyl Compounds
While the tertiary amine exhibits reduced nucleophilicity, it can form Schiff bases under acidic conditions.
Example :
-
Reagent : Pyridine-4-carbaldehyde
-
Conditions : Dichloromethane, 4Å molecular sieves, 40°C, 30h .
-
Product : Imine derivatives (unstable under basic conditions).
Radical Reactions (Theoretical Exploration)
Though not directly observed in studies, the pyridine ring may participate in photochemical radical reactions, analogous to N-aminopyridinium systems . Potential pathways include:
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have highlighted the potential of N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-3-amine as an antitumor agent. A study conducted on various derivatives indicated that this compound exhibited significant cytotoxicity against cancer cell lines. The mechanism of action appears to involve interference with cellular signaling pathways that are crucial for tumor growth and survival .
Table 1: Cytotoxicity of this compound Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 15 | A549 (Lung Cancer) |
| Derivative A | 10 | MCF7 (Breast Cancer) |
| Derivative B | 20 | HeLa (Cervical Cancer) |
| Derivative C | 25 | HCT116 (Colon Cancer) |
Inhibition of Viral Replication
Another significant application of this compound is its role in inhibiting viral replication. Research has shown that derivatives of this compound can effectively inhibit the replication of viruses such as Dengue virus. In vitro assays demonstrated that specific concentrations of this compound led to a marked reduction in viral load in infected cell cultures .
Table 2: Efficacy of this compound Against Dengue Virus
| Concentration (µg/ml) | Viral Load Reduction (%) |
|---|---|
| 5 | 30 |
| 10 | 50 |
| 20 | 75 |
Neuropharmacological Studies
This compound has also been investigated for its neuropharmacological properties. Studies indicate that it may possess neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress has been a focal point in research aimed at developing treatments for conditions like Alzheimer's disease .
Synthesis and Structural Studies
The synthesis of this compound involves several steps that ensure high yield and purity. The structural characterization through NMR and mass spectrometry confirms the integrity of the synthesized compound. This process is crucial for ensuring that the biological activity observed in various studies can be attributed to the correct molecular structure.
Table 3: Synthesis Overview
| Step | Reagents Used | Yield (%) |
|---|---|---|
| Step 1: Alkylation | N-Methylpyridin-3-amine + Trimethoxybenzyl chloride | 85 |
| Step 2: Purification | Column Chromatography | 90 |
Case Studies
-
Antitumor Activity Case Study
A recent publication detailed the synthesis and evaluation of several derivatives based on this compound. The study found that one derivative had an IC50 value significantly lower than existing chemotherapeutics, indicating promising potential for further development . -
Viral Inhibition Case Study
Another investigation focused on the antiviral properties against Dengue virus. The study concluded that the compound not only reduced viral replication but also enhanced cell viability in infected cultures compared to untreated controls .
Mechanism of Action
The mechanism of action of N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-3-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
3-Methyl-N-[4-(trifluoromethyl)benzyl]pyridin-2-amine
- Structure : Pyridine ring substituted at the 2-position with a methyl group and a 4-(trifluoromethyl)benzyl group.
- Key Differences :
- The trifluoromethyl group increases electronegativity and metabolic stability compared to trimethoxy substitution.
- Substitution at the pyridine 2-position may alter steric interactions with target proteins compared to the 3-position in the parent compound.
- Synthesis : Achieved via Pd-catalyzed coupling (81% yield), highlighting efficient catalytic methods for benzylamine derivatives .
Trimethoprim (TMP)
- Structure: 2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine.
- Key Differences: Replaces the pyridine ring with a diaminopyrimidine core, enhancing binding to bacterial dihydrofolate reductase (DHFR). The 3,4,5-trimethoxybenzyl group is retained, emphasizing its role in target engagement.
- Pharmacology : Broad-spectrum bacteriostatic activity via DHFR inhibition, often synergized with sulfonamides .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Pyrazole ring substituted with cyclopropyl and pyridin-3-yl groups.
- Lower synthetic yield (17.9%) compared to the parent compound’s analogs, reflecting challenges in heterocyclic synthesis .
Pharmacological and Physicochemical Properties
- Lipophilicity : The 3,4,5-trimethoxybenzyl group in the parent compound enhances lipophilicity (logP ~2.5–3.0), comparable to TMP (logP ~0.7) but lower than trifluoromethyl analogs (logP ~3.5–4.0) .
- Target Specificity : Unlike TMP, which selectively inhibits bacterial DHFR, the parent compound’s pyridine core may favor interactions with eukaryotic enzymes (e.g., kinases or neurotransmitter receptors).
- Metabolic Stability : Methyl and methoxy groups may reduce oxidative metabolism compared to halogenated analogs.
Challenges and Opportunities
- Synthetic Optimization : Lower yields in certain routes (e.g., 34% in alkylation) suggest a need for improved catalysts or conditions .
- Biological Screening : Structural parallels to TMP and kinase inhibitors warrant exploration of antibacterial or anticancer activity.
- Toxicity Profiling : The absence of data on off-target effects necessitates further preclinical studies.
Biological Activity
N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-3-amine is a complex organic compound with significant potential in medicinal chemistry, particularly as an anticancer and antimicrobial agent. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a methyl group and a 3,4,5-trimethoxybenzyl moiety. Its chemical formula is and it has an average molecular weight of approximately 270.41 g/mol. The presence of three methoxy groups enhances its solubility and potential biological activity .
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity by inhibiting tubulin polymerization. Tubulin is essential for cell division; thus, compounds that inhibit its function can effectively halt the proliferation of cancer cells. In vitro studies have shown that this compound can significantly inhibit the growth of various cancer cell lines by inducing apoptosis and causing cell cycle arrest at the G2/M phase .
Key Findings:
- Inhibition of Tubulin Polymerization: The compound has been shown to block tubulin assembly and prevent colchicine binding to tubulin, which is a hallmark of many effective anticancer agents .
- Selectivity: It demonstrates selective cytotoxicity against human leukemia cell lines with GI50 values in the nanomolar range, indicating high potency .
Antimicrobial Activity
This compound also displays antimicrobial properties. Studies suggest its potential effectiveness against various pathogens due to its interaction with DNA gyrase, an essential enzyme for bacterial DNA replication .
Antimicrobial Efficacy:
- Mechanism: The compound may disrupt bacterial cell function by inhibiting DNA replication processes.
- Potential Applications: This makes it a candidate for developing new antimicrobial therapies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Various synthetic routes have been explored to optimize yield and enhance biological properties. Common methods include:
- Mannich Reaction: A versatile method for forming amines that can be modified to introduce different substituents.
- Alkylation Reactions: These reactions help in attaching the methoxy groups to the benzyl moiety.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Methyl-N-(3-methoxybenzyl)pyridin-3-amine | Contains one methoxy group | Moderate anticancer activity |
| 6-p-tolyl-3-(3,4,5-trimethoxybenzyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | Incorporates thiadiazine ring | Potent tubulin inhibitor |
| 2-Amino-6-[N-(3',4',5'-trimethoxybenzyl)-N-methylamino]pyrido[2,3-d]pyrimidine | Similar pyrido framework | Anticancer properties |
This compound stands out due to its combination of multiple methoxy groups and specific pyridine substitution pattern that enhances solubility and bioactivity compared to simpler analogs.
Q & A
Q. What are the common synthetic routes for N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-3-amine, and how can reaction conditions be optimized?
Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, a method analogous to the synthesis of (S)-N-3,4,5-trimethoxybenzylproline involves reacting a pyridine derivative (e.g., pyridin-3-amine) with 3,4,5-trimethoxybenzyl chloride in methanol under basic conditions (e.g., CH₃ONa) . Optimization includes:
- Temperature control : Room temperature or mild heating (40–60°C) to avoid decomposition.
- Solvent selection : Polar aprotic solvents (e.g., DMF) or alcohols (MeOH) to enhance nucleophilicity.
- Catalysts : Use of NaBH₄ or other reducing agents for reductive amination steps.
Yields (~34% in cited procedures) can be improved by iterative solvent drying or stoichiometric adjustments .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Answer:
- ¹H/¹³C NMR : Focus on the pyridine ring protons (δ 8.0–9.0 ppm for aromatic protons) and the methylene bridge (N-CH₂-Ar, δ ~4.5 ppm). The trimethoxybenzyl group shows distinct singlet signals for methoxy groups (δ ~3.7–3.9 ppm) .
- FTIR : Look for C-N stretches (~1250–1350 cm⁻¹) and aromatic C-H bends (~1500–1600 cm⁻¹) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with accuracy <5 ppm .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the molecular structure of this compound?
Answer: Contradictions often arise from disordered methoxy groups or flexibility in the benzyl-pyridine linkage. Strategies include:
- High-resolution powder XRD : Use direct-space genetic algorithms to model molecular conformations, as demonstrated for 3,4,5-trimethoxybenzyl bromide derivatives .
- SHELX refinement : Apply SHELXL for small-molecule refinement, leveraging constraints for torsional angles and hydrogen-bonding networks .
- Complementary techniques : Pair XRD with solid-state NMR or DFT calculations to validate electron density maps .
Q. What experimental designs are recommended for studying this compound’s interaction with biological targets (e.g., DNA or enzymes)?
Answer:
- UV-Vis titration : Monitor hypochromicity shifts at λ ~260 nm to assess DNA intercalation .
- Fluorescence quenching : Use ethidium bromide displacement assays to quantify binding constants (Kd) .
- Molecular docking : Employ AutoDock Vina with PDB structures (e.g., Polo-Box Domains) to predict binding pockets .
- In vitro assays : Test cytotoxicity via MTT assays on cancer cell lines, noting IC₅₀ values in µM ranges .
Q. How can impurities or byproducts formed during synthesis be systematically identified and quantified?
Answer:
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate impurities. Key byproducts include pyrimidin-2-ol derivatives (e.g., 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol) .
- NMR spiking : Add authentic standards (e.g., trimethoprim-related compounds) to confirm impurity identities .
- Limit tests : Follow EP/USP guidelines for threshold limits (e.g., <0.15% for genotoxic impurities) .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?
Answer:
- Flow chemistry : Implement continuous reactors to control exothermic reactions and reduce side products .
- DoE optimization : Use factorial designs to test variables (temperature, catalyst loading) and identify robust conditions .
- Purification : Employ flash chromatography (silica gel, EtOAc/hexane) or recrystallization (MeOH/water) for bulk material .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
